molecular formula C9H11BrClN3 B15325390 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride

Katalognummer: B15325390
Molekulargewicht: 276.56 g/mol
InChI-Schlüssel: GPOAVTMINBZDHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride is a chemical compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.5607 g/mol It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1H-benzimidazole with bromine to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Eigenschaften

Molekularformel

C9H11BrClN3

Molekulargewicht

276.56 g/mol

IUPAC-Name

5-bromo-6-ethyl-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H10BrN3.ClH/c1-2-5-3-7-8(4-6(5)10)13-9(11)12-7;/h3-4H,2H2,1H3,(H3,11,12,13);1H

InChI-Schlüssel

GPOAVTMINBZDHT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1Br)N=C(N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.